molecular formula C12H14BrClN2O2 B2882543 1-(3-Bromophenyl)-2-(piperazin-1-yl)ethane-1,2-dione hydrochloride CAS No. 1951442-06-0

1-(3-Bromophenyl)-2-(piperazin-1-yl)ethane-1,2-dione hydrochloride

Cat. No.: B2882543
CAS No.: 1951442-06-0
M. Wt: 333.61
InChI Key: QHWUCUKOLPCIEB-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-2-(piperazin-1-yl)ethane-1,2-dione hydrochloride is a useful research compound. Its molecular formula is C12H14BrClN2O2 and its molecular weight is 333.61. The purity is usually 95%.
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Scientific Research Applications

Spiro Compound Synthesis

Shin et al. (1983) conducted research on the synthesis of spiro compounds, including spiro[oxolane-2,2′-piperazine]-3′,6′-diones derived from related piperazine compounds (Shin, Sato, Honda, & Yoshimura, 1983).

Cyclization Process in Organic Chemistry

Aboussafy and Clive (2012) explored Dieckmann cyclization as a method to form piperazine-2,5-diones from specific substructures, demonstrating the utility of these compounds in organic synthesis (Aboussafy & Clive, 2012).

Piperazine Derivative Synthesis

Jin-peng Wang (2013) synthesized a piperazine derivative, showcasing the diverse applications of piperazine-based compounds in chemical synthesis (Wang Jin-peng, 2013).

Luminescent Properties and Electron Transfer

Gan et al. (2003) investigated the luminescent properties and photo-induced electron transfer of piperazine-substituted naphthalimides, highlighting the potential of such compounds in photophysics (Gan, Chen, Chang, & Tian, 2003).

Organic Crystal Engineering

Weatherhead-Kloster et al. (2005) studied the hydrogen-bond association in organic crystals of 1,4-piperazine-2,5-diones, useful for understanding molecular interactions in solid-state chemistry (Weatherhead-Kloster, Selby, Miller III, & Mash, 2005).

Novel Piperazine Derivatives Synthesis

Kumar et al. (2017) developed a series of novel piperazine derivatives, showcasing the versatility of piperazine compounds in medicinal chemistry (Kumar, Chawla, Akhtar, Sahu, Rathore, & Sahu, 2017).

Electrochemical Synthesis of Phenylpiperazine Derivatives

Nematollahi and Amani (2011) presented a method for electrochemically synthesizing new phenylpiperazine derivatives, demonstrating the role of piperazine compounds in electrochemistry (Nematollahi & Amani, 2011).

NMR Spectra and Solution Structures

Elix et al. (1986) explored the NMR spectra and solution structures of piperazine-2,5-diones, providing insights into the chemical properties and behavior of these compounds in solutions (Elix, Fallon, Marcuccio, & Rae, 1986).

Properties

IUPAC Name

1-(3-bromophenyl)-2-piperazin-1-ylethane-1,2-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O2.ClH/c13-10-3-1-2-9(8-10)11(16)12(17)15-6-4-14-5-7-15;/h1-3,8,14H,4-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHWUCUKOLPCIEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C(=O)C2=CC(=CC=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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